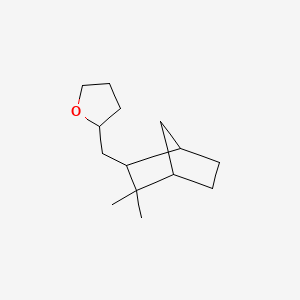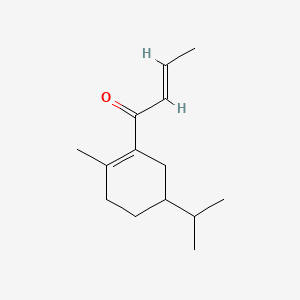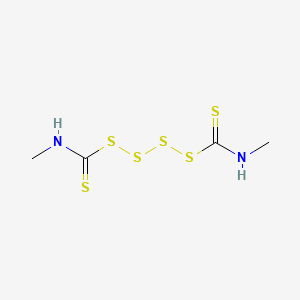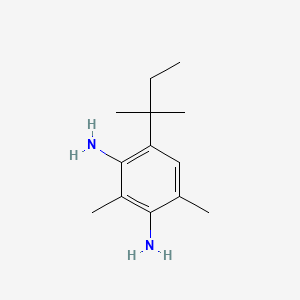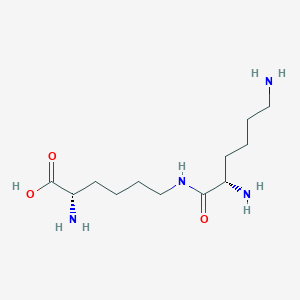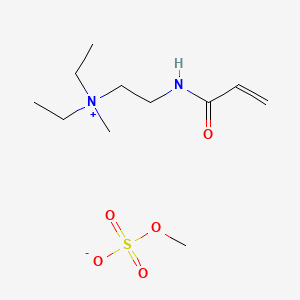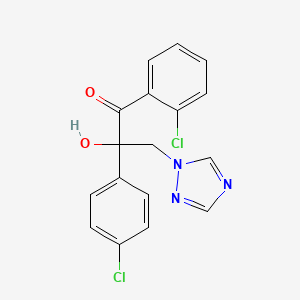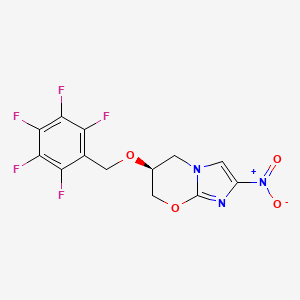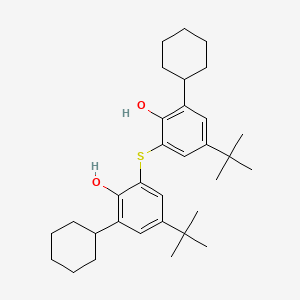
2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is a phenolic compound known for its antioxidant properties. It is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation. The compound’s structure features two phenolic groups connected by a sulfur atom, with tert-butyl and cyclohexyl substituents enhancing its stability and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) typically involves a nucleophilic substitution reaction. One common method includes reacting 4-tert-butyl-6-cyclohexylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as dibutyltin dilaurate can enhance the reaction rate and yield. Post-reaction, the product is purified through crystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with alkyl or acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is widely used in scientific research due to its antioxidant properties. Some applications include:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.
Industry: Employed in the production of rubber, plastics, and other materials to enhance their durability and lifespan.
作用机制
The antioxidant effect of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. The sulfur atom in the compound also plays a role in stabilizing the resulting phenoxyl radicals, preventing further oxidative reactions. This mechanism helps in protecting polymers and other materials from oxidative degradation.
相似化合物的比较
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]
Uniqueness
2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is unique due to the presence of cyclohexyl groups, which enhance its steric hindrance and stability compared to other similar compounds. This makes it particularly effective as an antioxidant in various industrial applications.
属性
CAS 编号 |
93840-41-6 |
|---|---|
分子式 |
C32H46O2S |
分子量 |
494.8 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)sulfanyl-6-cyclohexylphenol |
InChI |
InChI=1S/C32H46O2S/c1-31(2,3)23-17-25(21-13-9-7-10-14-21)29(33)27(19-23)35-28-20-24(32(4,5)6)18-26(30(28)34)22-15-11-8-12-16-22/h17-22,33-34H,7-16H2,1-6H3 |
InChI 键 |
QNSYHXDDRBXVHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCCC3)C(C)(C)C)O)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




